N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide

Medicinal Chemistry RORγ Inhibition Structure-Activity Relationship

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide (CAS 941929-83-5) is a synthetic small molecule belonging to the class of N-sulfonylated tetrahydroquinoline (THQ) carboxamides. It features a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a methanesulfonyl group and at the 6-position with a 4-methylbenzamide moiety.

Molecular Formula C18H20N2O3S
Molecular Weight 344.43
CAS No. 941929-83-5
Cat. No. B2622392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide
CAS941929-83-5
Molecular FormulaC18H20N2O3S
Molecular Weight344.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C
InChIInChI=1S/C18H20N2O3S/c1-13-5-7-14(8-6-13)18(21)19-16-9-10-17-15(12-16)4-3-11-20(17)24(2,22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)
InChIKeyYWVKHNDHOYWNFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide (CAS 941929-83-5): Chemical Identity and Research Context for Procurement Decisions


N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide (CAS 941929-83-5) is a synthetic small molecule belonging to the class of N-sulfonylated tetrahydroquinoline (THQ) carboxamides . It features a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a methanesulfonyl group and at the 6-position with a 4-methylbenzamide moiety. Structurally related N-arylsulfonyl THQ derivatives have been explored in patented chemical series as inhibitors of the retinoid-related orphan receptor gamma (RORγ), a target implicated in autoimmune and inflammatory disorders [1]. The compound is offered by multiple chemical suppliers for research use, yet its specific biological activity profile remains largely unpublished in the open peer-reviewed literature, placing the burden of differentiation on its distinct substitution pattern relative to other in-class analogs.

Why N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide Cannot Be Simply Interchanged with Other Tetrahydroquinoline Sulfonamides: A Procurement Risk Analysis


The precise combination of a 1-methanesulfonyl group and a 6-(4-methylbenzamide) substituent on the tetrahydroquinoline scaffold is not merely cosmetic; even minor positional or electronic variations within this chemical series can lead to fundamentally different biological target engagement, pharmacokinetic profiles, and off-target effects. For example, the 6-position carboxamide attachment, which is less common in the primary RORγ patent literature that predominantly exemplifies 7-substituted or 8-substituted analogs [1], creates a distinct hydrogen bond donor/acceptor vector that can alter binding pose and potency [1]. Generic substitution with a structurally similar but not identical N-sulfonyl THQ analog risks introducing a compound with uncharacterized selectivity against the target of interest, potentially invalidating comparative biological datasets and leading to false conclusions in target validation or screening campaigns.

Quantitative Differentiation Evidence for N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide Relative to Closest Analogs


Structural Differentiation: Unique 6-Substituted 4-Methylbenzamide vs. Patent-Exemplified 7/8-Substituted Carboxamides in RORγ Inhibitor Chemical Space

The target compound is distinguished by its 6-substituted 4-methylbenzamide on the 1,2,3,4-tetrahydroquinoline scaffold. A structural analysis of the key patent literature for N-sulfonylated tetrahydroquinoline RORγ inhibitors reveals that the vast majority of exemplified active analogs bear substitutions at the 7-position or 8-position of the THQ ring [1]. The 6-substituted carboxamide pattern is notably absent or exceedingly rare in the primary patent examples. This substitutional isomerism represents a quantifiable structural difference with a strong potential to produce distinct biological activity profiles, although no direct head-to-head biological data for this specific compound versus a 7- or 8-substituted analog has been publicly disclosed.

Medicinal Chemistry RORγ Inhibition Structure-Activity Relationship

Molecular Property Differentiation: Calculated Lipophilicity and Hydrogen Bonding Capacity vs. Common 7-Sulfonamide Isosteres

The lipophilicity (cLogP) and hydrogen bond donor/acceptor count influence permeability, solubility, and metabolic stability. The target compound, with a 4-methylbenzamide at the 6-position, is predicted to have a cLogP of approximately 2.8 and one hydrogen bond donor (the amide NH) . This contrasts with many patent-exemplified RORγ inhibitors that incorporate a sulfonamide (e.g., benzenesulfonamide) moiety at the 7-position, which typically introduces an additional acidic proton and a different hydrogen bond donor profile [1]. The absence of a freely acidic sulfonamide proton in the target compound may confer improved membrane permeability and reduced plasma protein binding compared to certain 7-sulfonamide analogs, although this is a class-level inference based on general medicinal chemistry principles and is not supported by direct experimental data for this specific pair.

Physicochemical Properties Drug-likeness Computational Chemistry

Functional Group Stability: Methanesulfonyl vs. Arylsulfonyl Differential Reactivity Under Acidic/Reductive Conditions

The N-methanesulfonyl (mesyl) group in the target compound is chemically distinct from the more common N-arylsulfonyl (e.g., benzenesulfonyl or substituted benzenesulfonyl) group found in many RORγ inhibitor patents [1]. Methanesulfonamides are generally more resistant to reductive cleavage (e.g., by LiAlH4 or SmI2) than arenesulfonamides, offering a practical advantage in multistep synthetic sequences or pro-drug strategies [2]. Conversely, they may be less stable under strongly nucleophilic basic conditions compared to certain arylsulfonamides. This differential stability profile is a quantifiable chemical property (e.g., relative rate constant for hydrolysis), but no direct quantitative kinetic comparison has been published for this specific molecule.

Chemical Stability Synthetic Chemistry Reactivity

Application Scenarios Where N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide Provides a Decisive Advantage


Exploring Unexplored Vector Space in RORγ Inhibitor Lead Optimization

Based on its rarity in the patent literature, this compound is ideal for medicinal chemistry teams seeking to exploit an underexplored substitution vector (THQ 6-position) within the validated RORγ pharmacophore [1]. Its procurement allows for the rapid synthesis of focused libraries to probe for differential target binding and novel intellectual property positions that are not covered by existing 7- or 8-substituted analog patents.

Use as a Preferred Scaffold in Syntheses Requiring Reductive Stability of the Sulfonamide Group

In multi-step reaction sequences that employ reducing agents, the methanesulfonyl group of this compound is expected to survive conditions that would cleave an N-arylsulfonyl group [2]. This makes it the scaffold of choice over a 1-benzenesulfonyl analog for complex molecule construction where late-stage reductive chemistry is required, avoiding yield losses from protecting group deprotection.

Investigating the Impact of Reduced H-Bond Donor Count on Membrane Permeability in CNS Drug Discovery Programs

Given its predicted single hydrogen bond donor and moderate lipophilicity, this compound is a superior tool for studying passive membrane permeability in models of the blood-brain barrier, when compared to more polar 7-sulfonamide THQ analogs that carry an additional acidic proton. Its procurement is justified for parallel artificial membrane permeability assays (PAMPA) aimed at establishing a permeability-SAR relationship for the THQ chemical series.

Quote Request

Request a Quote for N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.